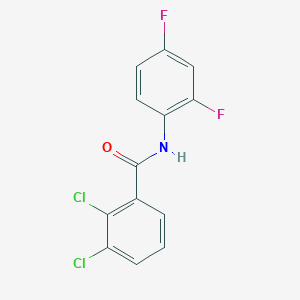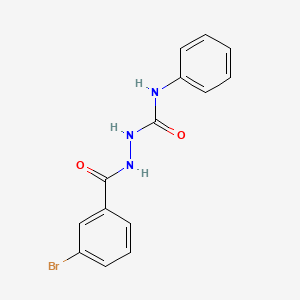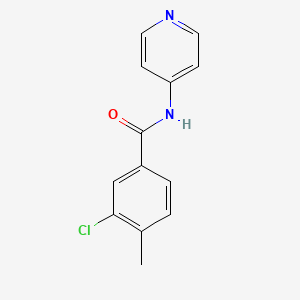![molecular formula C17H17ClN2O2 B5769065 N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.
作用机制
BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide blocks the downstream signaling events that lead to B-cell activation and proliferation. This results in the induction of apoptosis (programmed cell death) in B-cell malignancies and the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It can inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune diseases. This compound can also modulate the function of immune cells, such as T-cells and natural killer (NK) cells, which play a critical role in the immune response against cancer and infections.
实验室实验的优点和局限性
One of the main advantages of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. This compound also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for clinical use. However, this compound has some limitations for lab experiments, such as its low solubility in water and its instability under acidic conditions. These issues can be addressed by using appropriate solvents and pH conditions.
未来方向
There are several future directions for the development and application of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide. One direction is the optimization of the dosing regimen and the combination therapy with other anticancer drugs. Another direction is the investigation of the mechanism of resistance to BTK inhibitors and the development of strategies to overcome it. This compound can also be tested in other types of cancer and autoimmune diseases, where BTK is implicated in the pathogenesis. Finally, the safety and efficacy of this compound in combination with immunotherapy, such as checkpoint inhibitors, can be explored.
Conclusion:
In conclusion, this compound is a promising small-molecule inhibitor of BTK, which has shown potent antitumor activity in preclinical and clinical studies. It has also demonstrated other biochemical and physiological effects, which broaden its potential therapeutic applications. While there are some limitations for lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further studies are needed to fully explore the potential of this compound in cancer and autoimmune diseases.
合成方法
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide involves a series of chemical reactions starting from 3-chloro-2-nitroaniline and morpholine. The final product is obtained by reacting the intermediate with benzoyl chloride. The overall yield of the synthesis is around 30%, and the purity of the product is above 98%.
科学研究应用
N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer drugs. This compound has also been tested in clinical trials for the treatment of relapsed or refractory CLL and MCL, and has shown promising results in terms of efficacy and safety.
属性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKOMFCKERAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)
